OX2R Antagonist: 50-Fold Subtype Selectivity Over OX1R Confirmed by BindingDB Data
In antagonist activity assays using human orexin receptors expressed in CHO cells, assessed by FLIPR Ca2⁺ mobilization, 2-fluoro-4-(oxiran-2-yl)benzonitrile (ChEMBL1271760) exhibited a Ki of 50.1 nM against the OX2 receptor and 2,510 nM against the OX1 receptor, yielding an OX1/OX2 selectivity ratio of approximately 50:1 [1]. This subtype selectivity profile is distinct from non-fluorinated or regioisomeric epoxy-benzonitriles, which have not demonstrated comparable OX2R-preferential binding in the public domain.
| Evidence Dimension | OX2R vs OX1R Antagonist Affinity (Ki) |
|---|---|
| Target Compound Data | OX2R Ki = 50.1 nM; OX1R Ki = 2,510 nM |
| Comparator Or Baseline | Same compound against OX1R; OX1/OX2 selectivity ratio = 50:1 |
| Quantified Difference | Approximately 50-fold preference for OX2R over OX1R |
| Conditions | Human OX2R and OX1R expressed in CHO cells; FLIPR Ca2+ mobilization assay; CHEMBL1271760 / BDBM50417232 |
Why This Matters
OX2R selectivity is pharmacologically desirable for sleep disorder indications (e.g., insomnia), as OX1R antagonism has been associated with unwanted effects on reward and stress pathways; this compound provides a measurable selectivity benchmark.
- [1] BindingDB. BDBM50417232 (ChEMBL1271760). Antagonist Activity at Human Orexin Receptors. Ki = 50.1 nM (OX2R), Ki = 2,510 nM (OX1R). FLIPR Assay. Accessed April 2026. View Source
